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Research

Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of 4-(Fluoromethyl)piperidine
hydrochloride (CAS No. 787564-27-6), a heterocyclic building block of significant interest in

modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug

development professionals, this guide moves beyond basic data to explore the compound's

properties, synthesis, and strategic applications, grounded in established chemical principles

and field-proven insights.

Introduction: The Strategic Value of a Fluorinated
Piperidine Scaffold
The piperidine ring is a quintessential "privileged scaffold" in drug discovery, appearing in a

vast array of clinically approved drugs targeting central nervous system (CNS) disorders,

cancer, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable

physicochemical properties, such as improved aqueous solubility and metabolic stability, while

providing a three-dimensional vector for substituent placement that can optimize interactions

with biological targets.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1290037?utm_src=pdf-interest
https://www.benchchem.com/product/b1290037?utm_src=pdf-body
https://www.benchchem.com/product/b1290037?utm_src=pdf-body
https://www.benchchem.com/product/b1290037?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The strategic incorporation of fluorine into drug candidates is a cornerstone of modern

medicinal chemistry.[2] Fluorine's unique properties—high electronegativity, small van der

Waals radius, and the strength of the C-F bond—allow chemists to modulate a molecule's

lipophilicity, pKa, metabolic stability, and binding affinity.[2] 4-(Fluoromethyl)piperidine
hydrochloride leverages both of these powerful motifs, offering a versatile building block for

creating novel chemical entities with potentially enhanced pharmacokinetic and

pharmacodynamic profiles.

Core Chemical Identity and Physicochemical
Properties
Accurate identification and understanding of a compound's fundamental properties are

prerequisites for any successful research endeavor. The hydrochloride salt form enhances the

compound's stability and aqueous solubility, making it more amenable to handling and

formulation studies compared to the free base.

Nomenclature and Structural Identifiers
A consistent and unambiguous identification system is critical for database searching,

procurement, and regulatory documentation.

Caption: Chemical structure of 4-(Fluoromethyl)piperidine hydrochloride.

Table 1: Core Compound Identifiers

Identifier Value Source

CAS Number 787564-27-6 [3][4]

IUPAC Name

4-

(fluoromethyl)piperidine;hydroc

hloride

[5][6]

Molecular Formula C₆H₁₃ClFN [4][5]

SMILES C1CNCCC1CF.Cl [5][6]

InChI
InChI=1S/C6H12FN.ClH/c7-5-

6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
[5][6]
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| InChIKey | GDUQKYYPOBCIJO-UHFFFAOYSA-N |[5][6] |

Physicochemical Data
The physical properties dictate the compound's behavior in both chemical reactions and

biological systems.

Table 2: Physicochemical Properties

Property Value Source

Molecular Weight 153.62 g/mol [4][5]

Appearance
White to off-white solid/powder

(typical)
[7]

Purity
>95% - >98% (typical

commercial grades)
[4][6]

| Storage Temperature | 0-8°C recommended; store in a dry, well-ventilated place. |[3][7][8] |

Spectroscopic Characterization: A Self-Validating
System
Structural confirmation and purity assessment are non-negotiable in drug development. A

combination of spectroscopic methods provides a self-validating system to ensure the

material's identity and integrity. While specific spectra are proprietary to the manufacturer, the

expected signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum is used to confirm the core structure. One would expect

characteristic signals for the piperidine ring protons, with complexities arising from chair

conformations. A key diagnostic signal would be a doublet of doublets for the -CH₂F

protons, showing coupling to both the adjacent methine proton on the piperidine ring and

the ¹⁹F nucleus. The protons on the nitrogen would likely be broad due to exchange.
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¹³C NMR: This spectrum would show distinct signals for the carbon atoms of the piperidine

ring and a key signal for the fluoromethyl carbon, which would appear as a doublet due to

one-bond coupling with the ¹⁹F nucleus.

¹⁹F NMR: A single signal, likely a triplet due to coupling with the two adjacent protons of

the -CH₂F group, would definitively confirm the presence and environment of the fluorine

atom.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a prominent

peak for the parent ion of the free base [M+H]⁺ at approximately m/z 118.09, corresponding

to the C₆H₁₂FN moiety.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H

stretching vibrations, N-H stretching from the protonated amine, and a strong C-F stretching

band.

Synthesis and Purification: A Mechanistic
Perspective
While multiple synthetic routes exist, a common and logical approach involves the reductive

amination or functional group transformation of a readily available piperidine precursor. The

following represents a plausible and illustrative synthetic workflow.

Synthesis Pathway

4-Piperidinemethanol N-Protection
(e.g., Boc₂O, TEA)

Protect Amine
N-Boc-4-hydroxymethyl

-piperidine
Fluorination

(e.g., DAST or Deoxo-Fluor)

Convert -OH to -F
N-Boc-4-(fluoromethyl)

-piperidine
Deprotection

(e.g., HCl in Dioxane)

Remove Boc, Add HCl
4-(Fluoromethyl)piperidine

hydrochloride

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 4-(Fluoromethyl)piperidine hydrochloride.

Detailed Experimental Protocol (Illustrative)
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This protocol is representative and requires optimization based on laboratory conditions.

Step 1: N-Protection of 4-Piperidinemethanol

Causality: The secondary amine of the piperidine ring is nucleophilic and would interfere

with the subsequent fluorination step. Protection, typically with a tert-butyloxycarbonyl

(Boc) group, is essential. The Boc group is chosen for its stability under many reaction

conditions and its straightforward removal under acidic conditions.

Procedure: To a stirred solution of 4-piperidinemethanol (1.0 eq) and triethylamine (TEA,

1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate

(Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir

for 12-18 hours. Monitor by TLC or LC-MS for completion. Upon completion, wash the

reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.

Step 2: Fluorination of the Alcohol

Causality: The conversion of the primary alcohol to a fluoromethyl group is a key

transformation. A nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST)

or Deoxo-Fluor® is employed. These reagents activate the hydroxyl group, facilitating its

displacement by fluoride. The reaction is conducted at low temperatures to control

reactivity and minimize side reactions.

Procedure: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM and

cool the solution to -78 °C under a nitrogen atmosphere. Add DAST (1.2 eq) dropwise via

syringe, maintaining the low temperature. Stir at -78 °C for 1 hour, then allow the reaction

to slowly warm to room temperature and stir for an additional 4-6 hours. Carefully quench

the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product

with DCM, combine organic layers, wash with brine, dry, and concentrate. Purify the crude

product via column chromatography (silica gel, eluting with a hexane/ethyl acetate

gradient) to obtain N-Boc-4-(fluoromethyl)piperidine.

Step 3: Deprotection and Salt Formation

Causality: The final step removes the Boc protecting group to liberate the piperidine

nitrogen and simultaneously forms the desired hydrochloride salt. A strong acid, such as

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydrochloric acid dissolved in an organic solvent like dioxane or diethyl ether, is used to

cleave the acid-labile Boc group. The insolubility of the resulting hydrochloride salt in many

organic solvents often allows for direct isolation via filtration.

Procedure: Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 eq) in a minimal

amount of methanol or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (excess, ~5-

10 eq) and stir at room temperature. The product will typically precipitate out of solution

over 1-4 hours. The resulting solid is collected by vacuum filtration, washed with cold

diethyl ether, and dried under vacuum to yield 4-(Fluoromethyl)piperidine
hydrochloride as a solid.

Reactivity, Stability, and Applications in Drug Design
The fluoromethyl group at the 4-position significantly influences the molecule's properties. It

acts as a lipophilic hydrogen bond acceptor, potentially altering binding interactions with target

proteins. Critically, the strong C-F bond blocks metabolic oxidation at the methylene position, a

common metabolic "soft spot" for alkyl substituents. This can lead to an improved

pharmacokinetic profile and increased half-life in vivo.

This building block is particularly valuable for synthesizing analogs of existing drugs or for

creating novel compounds in therapeutic areas such as:

CNS Disorders: The piperidine scaffold is common in antipsychotics, antidepressants, and

opioid receptor modulators. The fluoromethyl group can fine-tune lipophilicity to optimize

blood-brain barrier penetration.[1]

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine.[9]

Blocking metabolic pathways with fluorine can enhance a drug's exposure and efficacy.[2]

Enzyme Inhibitors: The fluoromethyl group can serve as a bioisostere for a hydroxyl or

methyl group, modifying electronic and steric properties to improve inhibitor potency and

selectivity.[10]

Safety, Handling, and Storage
As a research chemical, 4-(Fluoromethyl)piperidine hydrochloride must be handled with

appropriate precautions. The GHS classification indicates potential hazards that require
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stringent safety protocols.[5]

Table 3: GHS Hazard Statements

Code Statement Class

H302 Harmful if swallowed
Acute Toxicity, Oral
(Category 4)

H315 Causes skin irritation Skin Irritation (Category 2)

H319 Causes serious eye irritation Eye Irritation (Category 2A)

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure

(Category 3) |

Mandatory Safety Protocols
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses with side shields or goggles, and a lab coat.[11]

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or powder.[11][12] Avoid contact with skin, eyes, and clothing. Wash

hands thoroughly after handling.[12]

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place,

segregated from incompatible materials.[11][12]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact

lenses if present. Seek immediate medical attention.[12]

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek

medical attention.[12]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a

physician if you feel unwell.[12]
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Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water

afterward. Seek medical attention.[11]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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